
Bacitracin methylene disalicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bacitracin methylene disalicylate, also known as this compound, is a useful research compound. Its molecular formula is C81H117N17O23S and its molecular weight is 1729 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Growth Promotion in Livestock
Mechanism of Action
Bacitracin methylene disalicylate exhibits its growth-promoting effects by targeting gram-positive bacteria, disrupting protein synthesis and cell wall formation, leading to bacterial lysis. This selective action helps maintain a healthy gut microbiota balance, which is crucial for nutrient absorption and overall health in livestock .
Case Studies
- A study involving commercial turkeys demonstrated that feeding BMD at subtherapeutic levels (50 g/ton) significantly influenced the intestinal microbiota and metabolome, enhancing growth performance through improved feed efficiency and weight gain .
- In broiler chickens, BMD was shown to enhance growth rates while minimizing the adverse effects associated with other antibiotics, such as resistance development .
Prevention of Gastrointestinal Diseases
Clinical Applications
BMD is effective in preventing necrotic enteritis caused by Clostridium perfringens in poultry. The antibiotic's ability to suppress pathogenic bacteria while promoting beneficial gut flora is critical for disease prevention .
Research Findings
- A study on Holstein bull calves indicated that BMD supplementation in milk replacer did not adversely affect average daily gain (ADG) or feed intake but helped maintain gut health by modulating the fecal microbiome .
- Another investigation highlighted that BMD treatment resulted in lower incidences of gastrointestinal disorders among treated animals compared to controls, showcasing its protective role against enteric pathogens .
Residue Management and Safety
Tissue Residue Studies
Extensive research has confirmed that BMD does not accumulate in animal tissues, making it a safe option for use in food-producing animals. Studies have shown no detectable residues in muscle tissues of treated animals, alleviating concerns regarding food safety for human consumption .
Regulatory Insights
The U.S. Food and Drug Administration has approved the use of BMD without requiring withdrawal times due to its low absorption rates and minimal tissue residue concerns . This regulatory status underscores its safety profile when used as directed.
Modulation of Gut Microbiota
Impact on Microbial Communities
Research has demonstrated that BMD can significantly alter the composition of gut microbiota in poultry. This modulation can lead to enhanced nutrient utilization and improved health outcomes .
Diverse Effects Observed
- In a study focusing on the gastrointestinal microbiota of chickens, BMD treatment led to significant changes at various taxonomic levels, indicating its potential to shape microbial communities favorably .
- The antibiotic's impact on microbial diversity suggests that it may play a role in enhancing the resilience of gut flora against pathogenic invasions .
Propiedades
Número CAS |
55852-84-1 |
---|---|
Fórmula molecular |
C81H117N17O23S |
Peso molecular |
1729 g/mol |
Nombre IUPAC |
(4R)-5-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2R)-5-amino-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[2-(1-amino-2-methylbutyl)-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid;(2-hydroxybenzoyl)oxymethyl 2-hydroxybenzoate |
InChI |
InChI=1S/C66H105N17O17S.C15H12O6/c1-9-35(6)52(70)65-81-48(32-101-65)62(96)76-43(26-34(4)5)58(92)74-42(22-23-50(85)86)57(91)83-53(36(7)10-2)63(97)75-40(20-15-16-24-67)55(89)73-41(21-17-25-68)56(90)82-54(37(8)11-3)64(98)79-44(27-38-18-13-12-14-19-38)59(93)77-45(28-39-31-71-33-72-39)60(94)78-46(30-51(87)88)61(95)80-47(66(99)100)29-49(69)84;16-12-7-3-1-5-10(12)14(18)20-9-21-15(19)11-6-2-4-8-13(11)17/h12-14,18-19,31,33-37,40-48,52-54H,9-11,15-17,20-30,32,67-68,70H2,1-8H3,(H2,69,84)(H,71,72)(H,73,89)(H,74,92)(H,75,97)(H,76,96)(H,77,93)(H,78,94)(H,79,98)(H,80,95)(H,82,90)(H,83,91)(H,85,86)(H,87,88)(H,99,100);1-8,16-17H,9H2/t35?,36-,37-,40-,41+,42+,43-,44+,45-,46+,47-,48?,52?,53-,54-;/m0./s1 |
Clave InChI |
POMORUSPLDFVEK-PHXAWWDYSA-N |
SMILES |
CCC(C)C(C1=NC(CS1)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCN)C(=O)NC(C(C)CC)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)O)N.C1=CC=C(C(=C1)C(=O)OCOC(=O)C2=CC=CC=C2O)O |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@H](CCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C3CSC(=N3)C(C(C)CC)N.C1=CC=C(C(=C1)C(=O)OCOC(=O)C2=CC=CC=C2O)O |
SMILES canónico |
CCC(C)C(C1=NC(CS1)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCN)C(=O)NC(C(C)CC)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)O)N.C1=CC=C(C(=C1)C(=O)OCOC(=O)C2=CC=CC=C2O)O |
Key on ui other cas no. |
55852-84-1 |
Sinónimos |
acitracin MD bacitracin methylenedisalicylate bacitracin methylenedisalicylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.